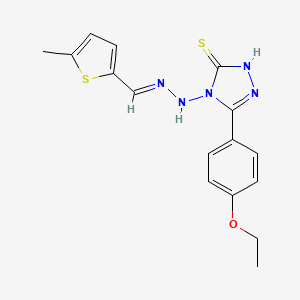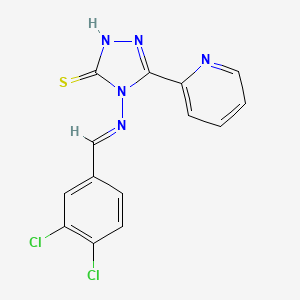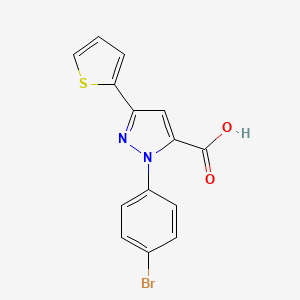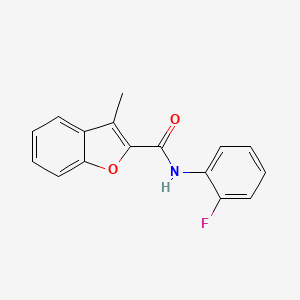
5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 5-methylthiophene-2-carbaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Cyclization to form the triazole ring: The hydrazone intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the triazole ring.
Thiol group introduction: Finally, the thiol group is introduced by reacting the triazole intermediate with a thiolating agent such as thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and materials.
Wirkmechanismus
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the ethoxy group in 5-(4-Ethoxyphenyl)-4-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, which can influence its biological activity and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
CAS-Nummer |
624725-14-0 |
|---|---|
Molekularformel |
C16H17N5OS2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H17N5OS2/c1-3-22-13-7-5-12(6-8-13)15-18-19-16(23)21(15)20-17-10-14-9-4-11(2)24-14/h4-10,20H,3H2,1-2H3,(H,19,23)/b17-10+ |
InChI-Schlüssel |
PGTNLFRIKWCGAO-LICLKQGHSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(S3)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethoxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12014161.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12014175.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014183.png)
![N-(4-ethylphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide](/img/structure/B12014190.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014197.png)





![[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12014250.png)


